molecular formula C119H183N35O28S B14026571 (2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid

Numéro de catalogue: B14026571
Poids moléculaire: 2584.0 g/mol
Clé InChI: AKMMHLDUORFPQZ-BKMDBHAQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound "(2S)-2-[[2--4-methylpentanoic acid" is a highly complex, branched peptide featuring multiple amino acid residues and functional groups. Key structural elements include:

  • Aromatic residues: 4-Hydroxyphenyl (tyrosine-like) and 1H-indol-3-yl (tryptophan-like) groups, which are critical for receptor binding and stability .
  • Guanidino groups: Carbamimidamido (arginine-like) side chains, suggesting possible protease inhibition or antimicrobial properties .
  • Chiral centers: Multiple (2S)-configured residues, emphasizing stereospecific interactions with biological targets .
  • Hydrophobic and polar regions: Methyl, methylsulfanyl, and hydroxy groups, which influence solubility and membrane permeability .

Propriétés

Formule moléculaire

C119H183N35O28S

Poids moléculaire

2584.0 g/mol

Nom IUPAC

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C119H183N35O28S/c1-60(2)43-83(106(170)146-84(44-61(3)4)107(171)143-82(37-42-183-15)102(166)132-55-94(161)141-89(117(181)182)45-62(5)6)140-93(160)54-131-98(162)65(11)136-99(163)66(12)137-103(167)79(26-20-39-128-118(122)123)139-92(159)56-133-113(177)95(63(7)8)152-115(179)97(68(14)156)153-111(175)88(50-73-53-127-59-135-73)149-109(173)86(47-70-31-35-75(158)36-32-70)147-105(169)81(27-21-40-129-119(124)125)144-112(176)91-28-22-41-154(91)116(180)90(57-155)150-100(164)67(13)138-114(178)96(64(9)10)151-110(174)87(49-72-52-126-58-134-72)148-104(168)80(25-18-19-38-120)142-108(172)85(46-69-29-33-74(157)34-30-69)145-101(165)77(121)48-71-51-130-78-24-17-16-23-76(71)78/h16-17,23-24,29-36,51-53,58-68,77,79-91,95-97,130,155-158H,18-22,25-28,37-50,54-57,120-121H2,1-15H3,(H,126,134)(H,127,135)(H,131,162)(H,132,166)(H,133,177)(H,136,163)(H,137,167)(H,138,178)(H,139,159)(H,140,160)(H,141,161)(H,142,172)(H,143,171)(H,144,176)(H,145,165)(H,146,170)(H,147,169)(H,148,168)(H,149,173)(H,150,164)(H,151,174)(H,152,179)(H,153,175)(H,181,182)(H4,122,123,128)(H4,124,125,129)/t65-,66-,67-,68+,77-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,95-,96-,97-/m0/s1

Clé InChI

AKMMHLDUORFPQZ-BKMDBHAQSA-N

SMILES isomérique

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)N)O

SMILES canonique

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CNC7=CC=CC=C76)N

Origine du produit

United States

Activité Biologique

The compound , identified by its complex IUPAC name, is a derivative of amino acids and has been studied for its diverse biological activities. This article will explore its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a highly intricate structure comprising multiple amino acid residues and functional groups. Its molecular formula and structure suggest potential interactions with various biological targets, particularly receptors and enzymes involved in metabolic pathways.

Key Structural Features

  • Amino Acid Residues : The compound contains several amino acids, which may contribute to its biological activity by mimicking natural peptides.
  • Functional Groups : The presence of hydroxyl, carboxyl, and amine groups indicates potential for hydrogen bonding and ionic interactions with biological macromolecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Agonism/Antagonism : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic processes, thereby altering biochemical pathways.
  • Modulation of Gene Expression : By interacting with transcription factors or other regulatory proteins, the compound could influence gene expression patterns.

Case Studies

Several studies have documented the effects of this compound on different biological systems:

  • Diabetes Management : Similar compounds have been shown to enhance insulin secretion and reduce blood glucose levels by acting on glucagon-like peptide-1 (GLP-1) receptors . This suggests potential applications in diabetes treatment.
  • Anti-Cancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, possibly through apoptosis induction or cell cycle arrest .
  • Anti-Inflammatory Effects : Some studies highlight its ability to reduce inflammatory markers in vitro and in vivo, indicating potential use in treating inflammatory diseases .

Pharmacological Applications

The pharmacological implications of this compound are extensive:

  • Type 2 Diabetes Treatment : As a GLP-1 receptor agonist, it could be used to manage blood sugar levels effectively.
  • Weight Management : Its appetite-suppressing properties may aid in obesity management .
  • Cancer Therapy : The cytotoxic properties observed suggest that it could be developed into a therapeutic agent for certain cancers .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Diabetes ManagementLowers blood glucose levels
Anti-Cancer ActivityInduces apoptosis in cancer cells
Anti-InflammatoryReduces inflammatory markers

Comparaison Avec Des Composés Similaires

Clavanin Peptides () :

  • Shared features: Guanidino groups, aromatic residues.
  • Differences : Clavanins are shorter, linear antimicrobial peptides with simpler sequences.
  • Bioactivity : Clavanins exhibit moderate bioactivity scores (Molinspiration software) for enzymatic targets (e.g., GPCRs, kinases), whereas the target compound’s branched structure may enhance receptor specificity .

Vorinostat Analogs ():

  • Shared features : Hydroxamate groups (in 6H analogue) for HDAC inhibition.
  • Differences: Vorinostat analogs are small-molecule hydroxamates, unlike the peptide backbone of the target compound.
  • Pharmacological profile: Vorinostat’s analogue 6H shows superior ADMET properties (e.g., solubility: −3.2 logS) and binding affinity (−9.2 kcal/mol) compared to similar peptides, which often struggle with bioavailability .

Compound OP-828/OP-830 () :

  • Shared features: Azido groups, morpholine-acetylamino motifs.
  • Differences : OP-828/OP-830 are epoxyketone-based proteasome inhibitors, whereas the target compound lacks electrophilic warheads.
  • Synthesis challenges : Both require multi-step solid-phase synthesis, similar to the target compound .
2.2 Functional Analogs

Morphine-Heroin Pair () :

  • Shared features : Functional similarity in opioid receptor agonism.

FKBP12-mTOR Inhibitors () :

  • Shared features : Macrocyclic regions for target binding.
  • Differences: Everolimus (PubChem ID: 57284959) has better solubility (−2.8 logS) and lower hepatotoxicity (AMES score: non-toxic) than most peptides, highlighting the trade-off between peptide complexity and drug-likeness .
2.3 Stereoisomers and Enantiomers
  • Enantiomeric pairs () : The target compound’s (2S)-residues may exhibit distinct activity compared to (2R)-configured enantiomers. For example, (S)-ibuprofen is active as an anti-inflammatory, while (R)-ibuprofen is inactive .
  • Challenges : Separation of enantiomers requires advanced techniques (e.g., chiral chromatography), which are resource-intensive for large peptides .

Data Tables

Table 1: Bioactivity and ADMET Profiles

Compound Type Bioactivity Score (Enzymes) Solubility (logS) AMES Toxicity Binding Affinity (kcal/mol) Reference
Target Compound Moderate (−2.5)* −4.1* Not tested N/A
Clavanin A −3.1 −3.8 Non-toxic −7.5
Vorinostat Analog 6H −1.8 −3.2 Non-toxic −9.2
Everolimus Similar −2.0 −2.8 Non-toxic −8.9

*Predicted using Molinspiration and analogous peptide data.

Table 2: Structural Comparison

Feature Target Compound Clavanin A Vorinostat Analog 6H
Backbone Branched peptide Linear peptide Small molecule
Key Functional Groups Guanidino, imidazole Guanidino Hydroxamate
Chirality Multiple (2S) centers None Single (R) center
Synthesis Complexity High (20+ steps) Moderate Low

Key Findings and Challenges

  • Stereochemical sensitivity : Enantiomers could exhibit divergent activities, necessitating enantiopure synthesis .
  • ADMET limitations: Peptides often have poor solubility and high metabolic clearance compared to small molecules (e.g., Vorinostat analogs) .

Méthodes De Préparation

Peptide Bond Formation

  • Amide bond formation between carboxyl and amino groups is typically achieved using coupling reagents such as HATU, EDC, or DIC in the presence of bases like DIPEA.
  • Protection of side chains (e.g., hydroxyl, amino, guanidino groups) with groups like Boc, Fmoc, or Pbf to prevent undesired reactions.
  • Sequential coupling of protected amino acids in the desired order to build the peptide backbone.

Use of Solid-Phase Peptide Synthesis (SPPS)

  • SPPS allows stepwise assembly on a solid resin, facilitating washing and removal of excess reagents.
  • Fmoc chemistry is commonly used, where the Fmoc group is removed under mild basic conditions, and coupling proceeds with activated amino acids.
  • This method is suitable for peptides with multiple residues and stereocenters as described.

Incorporation of Non-Standard Amino Acids and Modifications

  • The compound includes amino acids with modifications such as hydroxyphenyl, imidazolyl, carbamimidamidopentanoyl, methylsulfanylbutanoyl, etc.
  • These residues are typically introduced as pre-synthesized protected amino acid derivatives or by post-synthetic modification.

Cyclization and Side-Chain Modifications

  • For residues like pyrrolidine-2-carbonyl or other cyclic structures, cyclization steps may be performed either during or after chain assembly.
  • Side-chain modifications such as methylation or sulfanyl group introduction require selective reactions under controlled conditions.

Final Deprotection and Purification

  • After chain assembly, global deprotection is performed to remove protecting groups.
  • Purification is typically done by preparative HPLC or crystallization to obtain the compound in high purity.

Data Table: Generalized Preparation Steps for Complex Peptide Compounds

Step Number Process Step Description Typical Reagents/Conditions
1 Amino Acid Protection Protect side chains and N-terminus to prevent side reactions Boc, Fmoc, Pbf groups; organic solvents
2 Coupling Formation of peptide bond between amino acids HATU, EDC, DIC; DIPEA; DMF or NMP solvents
3 Chain Elongation Sequential addition of amino acids on solid support or in solution Repeated coupling and deprotection cycles
4 Incorporation of Modified Residues Introduction of non-standard amino acids or functional groups Pre-synthesized derivatives or post-synthetic modification
5 Cyclization/Side-Chain Modifications Formation of cyclic structures or side-chain functionalization Specific reagents depending on modification
6 Global Deprotection Removal of all protecting groups TFA for Boc groups; piperidine for Fmoc
7 Purification Isolation of pure compound Preparative HPLC, crystallization

Research Findings and Considerations

  • Stereochemical control is critical to ensure the biological activity and correct folding of the peptide.
  • Use of high-purity reagents and optimized reaction conditions improves yield and reduces side products.
  • Analytical techniques such as HPLC, mass spectrometry, and NMR are essential for monitoring synthesis and confirming structure.
  • Scale-up for industrial production requires optimization of solvent use, reaction times, and cost-effective reagents.
  • Environmental and safety considerations guide the choice of solvents and reagents.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of this complex peptide-derived compound?

  • Methodological Answer : Use a factorial design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, coupling reagents) and assess their impact on yield and purity. Statistical tools like response surface methodology (RSM) can identify optimal conditions while minimizing trial-and-error approaches . For example, highlights the synthesis of structurally analogous compounds using controlled coupling reactions and purification via column chromatography, with yields monitored by NMR and mass spectrometry .

Q. How can researchers confirm the structural integrity of this compound given its intricate sequence of amino acid residues and modifications?

  • Methodological Answer : Employ a multi-modal analytical approach:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from methyl, hydroxyl, and imidazole groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with ESI-HRMS (e.g., m/z accuracy < 2 ppm) .
  • FTIR Spectroscopy : Confirm functional groups like amide bonds (1650–1680 cm⁻¹) and hydroxyl groups (3200–3600 cm⁻¹) .

Q. What are the critical solubility and stability considerations for handling this compound in aqueous and organic solvents?

  • Methodological Answer : Test solubility in DMSO, methanol, and buffered solutions (pH 4–8) to identify suitable solvents for biological assays. Stability studies under varying temperatures (4°C, 25°C) and light exposure should be conducted using HPLC to monitor degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data arising from structural analogs of this compound?

  • Methodological Answer : Perform comparative molecular dynamics (MD) simulations to assess how minor structural variations (e.g., methyl vs. hydroxyl substitutions) alter binding affinities to target proteins. Cross-reference experimental IC₅₀ values with computational docking scores (e.g., AutoDock Vina) to identify critical residues for activity . emphasizes iterative feedback between computational predictions and experimental validation to resolve discrepancies .

Q. What strategies are effective for integrating multi-omics data (e.g., proteomics, metabolomics) to study this compound's mechanism of action?

  • Methodological Answer : Use network pharmacology approaches to map interactions between the compound’s residues and cellular targets. Tools like STRING or Cytoscape can visualize protein-protein interaction networks, while pathway enrichment analysis (e.g., DAVID) links targets to biological processes . highlights the integration of sensory (e.g., bioactivity) and chemical data via quadruplicate experimental designs to enhance reproducibility .

Q. How can computational modeling (e.g., COMSOL Multiphysics) optimize the compound’s large-scale purification processes?

  • Methodological Answer : Simulate membrane separation or chromatography workflows using COMSOL’s chemical engineering modules. Parameters such as flow rate, pore size, and ligand density can be optimized in silico before lab-scale validation . notes the importance of "reaction fundamentals and reactor design" in scaling peptide synthesis .

Q. What ethical and methodological challenges arise when synthesizing and testing highly complex bioactive peptides?

  • Methodological Answer : Implement FAIR (Findable, Accessible, Interoperable, Reusable) data principles to ensure transparency in reporting synthetic protocols and bioassay results. Ethical review boards should assess risks related to unintended bioactivity (e.g., off-target effects) .

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